molecular formula C13H16N2O2 B1492198 Ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate CAS No. 2098038-85-6

Ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate

Cat. No. B1492198
M. Wt: 232.28 g/mol
InChI Key: KTDHSMVCOWQWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate (DCPC) is an organic compound that belongs to the pyrimidine family. It is a cyclic organic compound composed of two carbon atoms and two nitrogen atoms in a six-membered ring structure. DCPC has a wide range of applications in the field of organic chemistry, including synthetic organic chemistry, biochemistry, and pharmaceuticals. DCPC has been studied extensively for its ability to act as a catalyst in organic reactions, its ability to form complexes with transition metals, and its potential applications in the synthesis of various compounds.

Scientific Research Applications

Precursor to Heterocyclic Compounds

Ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate serves as a precursor in the synthesis of new heterocyclic compounds. A study detailed the synthesis of heterocyclic derivatives like 6-hydroxypyrimidine and 6-hydroxypyrazolo[3,4-b]pyridine containing phenoxydifluoromethyl groups, indicating its utility in designing biologically active heterocycles (Solodukhin et al., 2004).

Synthesis of Functionalized Tetrahydropyridines

Ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate is involved in annulation reactions to synthesize tetrahydropyridines. A study highlighted its role in [4 + 2] annulation with N-tosylimines, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, emphasizing its application in organic synthesis (Xue-Feng Zhu et al., 2003).

Development of Antimicrobial Agents

In the field of medicinal chemistry, ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate derivatives have been synthesized and evaluated for antimicrobial activity. For instance, a study synthesized novel pyrimidine glycosides and screened them for antimicrobial properties, showcasing its potential in developing new antimicrobial drugs (H. El‐Sayed et al., 2008).

Creation of Antioxidant Agents

Derivatives of ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate have been explored for their antioxidant properties. A research created novel derivatives and assessed their effectiveness as antioxidants through various assays, underscoring its significance in antioxidant research (D. Asha et al., 2009).

Synthesis of Heterocyclic Systems

Ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate is instrumental in synthesizing new heterocyclic systems, enriching the field of heterocyclic chemistry. Research has been conducted to create novel heterocyclic derivatives, broadening the scope of this compound in synthetic chemistry applications (S. Tumkyavichyus, 1996).

properties

IUPAC Name

ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-17-13(16)11-7-10(8-3-4-8)14-12(15-11)9-5-6-9/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDHSMVCOWQWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C2CC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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